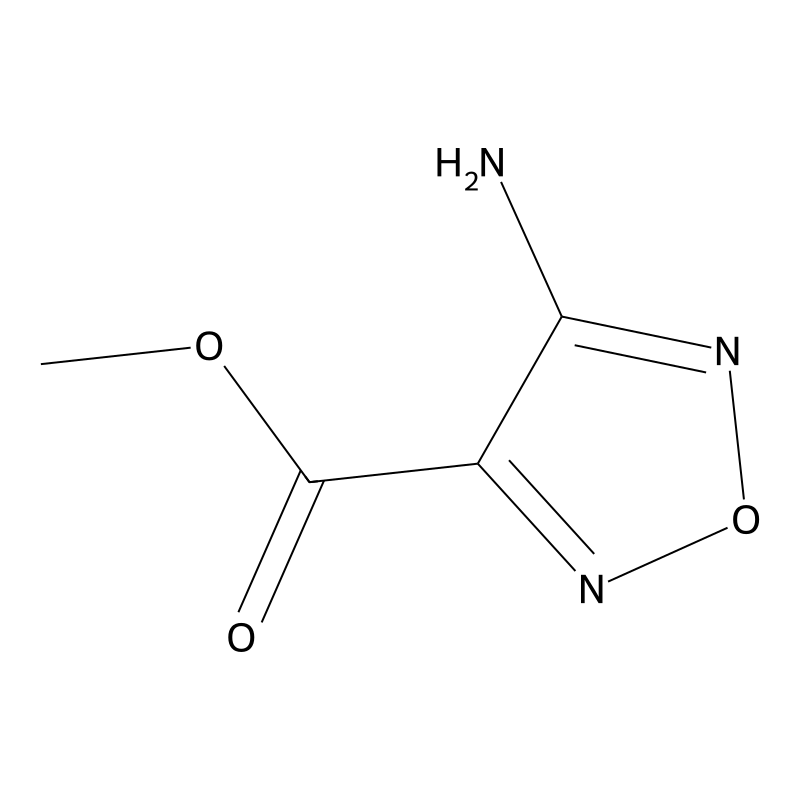

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Content Navigation

Researchers seeking efficient access to 4-amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA) ligands or β-catenin/Tcf inhibitors often face low-yielding activations with the free acid. Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS 159013-94-2) solves this:

- Direct hydrazinolysis without coupling agents, yielding AOCA in high purity.

- Mild aminolysis for parallel synthesis of furazan-3-carboxamide libraries.

- Stable, reactive ester ensures scalable supply for medicinal chemistry and energetic material programs.

Procurement managers benefit from reliable stock and global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS: 159013-94-2) is a highly functionalized furazan derivative utilized as a critical building block in both pharmaceutical chemistry and the synthesis of energetic materials. Featuring a densely packed 1,2,5-oxadiazole core substituted with an amino group and a methyl ester, it serves as a highly efficient electrophile for nucleophilic acyl substitutions. In procurement contexts, it is primarily selected as the direct precursor for 4-amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA), a versatile ligand for energetic coordination polymers (ECPs), and as a key intermediate in the synthesis of β-catenin/Tcf protein-protein interaction inhibitors. Its baseline value lies in its balance of stability and reactivity, allowing for high-yielding transformations without the need for aggressive activation reagents [1].

Research Fit

Methyl ester enables selective 4-amino functionalization without competing carboxylate reactivity.

Distinct dipole orientation and electron-withdrawing profile vs. 1,2,4- and 1,3,4-oxadiazole isomers.

Reported lipophilicity and polarity values within lead-like space for medicinal chemistry exploration.

Substituting the methyl ester with its free acid analog, 4-amino-1,2,5-oxadiazole-3-carboxylic acid (CAS: 78350-50-2), fundamentally alters the synthetic workflow and reduces process efficiency. The free acid cannot undergo direct hydrazinolysis or aminolysis without prior activation using stoichiometric coupling agents or hazardous conversion to an acyl chloride—steps that introduce problematic byproducts and reduce overall atom economy. Furthermore, attempting to substitute with the ethyl ester (CAS: 17376-63-5) introduces unnecessary steric hindrance at the carbonyl center, which slows down nucleophilic attack and requires harsher, prolonged heating. For sensitive furazan rings, prolonged thermal stress increases the risk of degradation, making the highly reactive methyl ester the strictly preferred choice for clean, scalable downstream processing [1].

Substitution Risk

Replacing furazan with 1,3,4- or 1,2,4-oxadiazole alters electronic landscape and pharmacophore geometry, potentially invalidating SAR.

Ethyl ester or free acid analogs may compromise the orthogonal protection strategy and shift steric/electronic environment.

Melting point differences can impact solid-form handling and crystallization during downstream processing.

AOCA Synthesis by Direct Hydrazinolysis

The synthesis of 4-amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA) is a critical step in producing energetic coordination polymers. Utilizing Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate allows for direct reaction with hydrazine hydrate in methanol. This single-step process achieves an 82% yield under standard reflux, and can be further optimized with acid catalysis to scale up to 40 g per batch. In contrast, starting from the free acid requires an initial esterification step or the use of coupling agents, which lowers the overall throughput and increases reagent costs [1].

| Evidence Dimension | AOCA Synthesis Yield and Step Count |

| Target Compound Data | 82% yield in a single step (direct hydrazinolysis) |

| Comparator Or Baseline | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid (requires 2 steps or coupling agents) |

| Quantified Difference | Eliminates one synthetic step and avoids stoichiometric coupling reagents while maintaining >80% yield. |

| Conditions | Reflux in methanol with 80% hydrazine hydrate for 10-12 hours. |

Procuring the methyl ester directly bypasses the need for esterification or coupling agents, significantly streamlining the scalable production of AOCA ligands.

Steric Advantage in Acyl Substitution

When performing nucleophilic acyl substitutions on the furazan core, the choice of ester leaving group dictates the required reaction conditions. The methyl ester presents minimal steric bulk, facilitating rapid nucleophilic attack by amines or hydrazines. Compared to the ethyl ester (CAS: 17376-63-5), the methyl variant typically requires shorter reaction times and avoids the need for harsh, prolonged heating. This is particularly crucial for 1,2,5-oxadiazole derivatives, where minimizing thermal exposure prevents ring opening or unwanted decomposition, ensuring higher purity of the final product [1].

| Evidence Dimension | Reactivity toward nucleophiles |

| Target Compound Data | Methyl ester (rapid conversion, minimal steric bulk) |

| Comparator Or Baseline | Ethyl ester (slower conversion due to increased steric hindrance) |

| Quantified Difference | Faster reaction kinetics and lower thermal energy requirements for the methyl ester. |

| Conditions | Nucleophilic acyl substitution (e.g., aminolysis/hydrazinolysis) in polar solvents. |

Buyers optimizing for cycle time and mild reaction conditions should prioritize the methyl ester to protect the sensitive furazan core from thermal degradation.

Accelerating Pharmaceutical Library Synthesis

In the development of small-molecule inhibitors for the β-catenin/T-cell factor interaction, the 4-amino-1,2,5-oxadiazole ring is a critical structural motif. Researchers synthesizing these acyl hydrazone derivatives found that starting from the free acid necessitated a mandatory reflux in methanol under acidic conditions to generate the methyl ester before hydrazinolysis could proceed. Procuring the methyl ester directly eliminates this preliminary esterification step, accelerating the SAR optimization cycle and improving overall synthetic efficiency [1].

| Evidence Dimension | Synthetic Workflow Duration |

| Target Compound Data | Direct use in hydrazinolysis (0 hours prep time) |

| Comparator Or Baseline | Free acid (requires prior esterification step) |

| Quantified Difference | Saves the time and yield loss associated with an additional esterification step. |

| Conditions | Synthesis of acyl hydrazone-based β-catenin/Tcf inhibitors. |

For pharmaceutical R&D, purchasing the pre-formed methyl ester accelerates the synthesis of furazan-containing libraries by removing a bottleneck step.

Energetic Coordination Polymer (ECP) Synthesis

The methyl ester is the ideal starting material for producing 4-amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA), a multidentate ligand used to construct hypergolic Cu(II) and Ag(I) based green-light pyrotechnics and primary explosives [1].

β-Catenin and IDO1 Inhibitor Development

As a clean, highly reactive electrophile, it is perfectly suited for generating acyl hydrazone or amidoxime derivatives required in the SAR optimization of advanced oncology therapeutics [2].

Parallel Library Generation by Aminolysis

In medicinal chemistry workflows requiring the rapid generation of furazan-3-carboxamide libraries, the methyl ester's low steric hindrance allows for efficient parallel synthesis with diverse primary and secondary amines under mild conditions [2].

Application Fit Matrix

References

- [1] Top Development of Green-Light Pyrotechnics: Hypergolic Cu(II)-Based Coordination Polymers, Crystal Growth & Design, 2022.

- [2] Discovery of Selective Small-Molecule Inhibitors for the β-Catenin/T-Cell Factor Protein–Protein Interaction through the Optimization of the Acyl Hydrazone Moiety, Journal of Medicinal Chemistry, 2015.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Wikipedia

Explore Compound Types